molecular formula C15H18N4O3 B12498154 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid

Cat. No.: B12498154
M. Wt: 302.33 g/mol
InChI Key: XMAUFHMAAVTODF-UHFFFAOYSA-N
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Description

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid is a dipeptide derivative containing a histidine-like backbone with an imidazole ring and a phenyl group. Its systematic name reflects its structure: a central propanoyl linker bridges an amino group and a phenyl-substituted propanoic acid moiety, with a 1H-imidazol-5-yl group contributing to its aromatic and hydrogen-bonding properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-3-phenylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as histidine and phenylalanine derivatives.

    Coupling Reaction: The amino group of histidine is protected using a suitable protecting group. The carboxyl group of phenylalanine is activated using reagents like carbodiimides, and then coupled with the protected histidine derivative.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, methanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, basic conditions.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-3-phenylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzyme catalysis and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways Involved: The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biochemical pathways.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₂H₁₆N₆O₃
  • Molar Mass : 292.29 g/mol
  • Density : 1.483 g/cm³ (predicted)
  • Melting Point : 248°C
  • pKa : 2.72 (predicted), indicating strong acidic character due to the carboxylic acid group .

Comparison with Structurally Similar Compounds

N’alpha-Histidylhistidine (His-His-OH)

  • Structure : Contains two imidazole rings (1H-imidazol-5-yl groups) linked via a peptide bond.
  • Molecular Formula : C₁₂H₁₆N₆O₃ (identical to the target compound).
  • Key Differences :
    • The phenyl group in the target compound is replaced by a second imidazole in His-His-OH.
    • Bioactivity : His-His-OH is implicated in metal ion chelation and antioxidant activity, whereas the phenyl group in the target compound may enhance lipophilicity and receptor binding .

DN-1417 and JTP-2942 (Imidazole-Containing Enzyme Inhibitors)

  • DN-1417 : Features a tricarboxylic acid backbone and a cyclopentanecarbonyl group.
  • JTP-2942 : Includes a methylcyclopentanecarbonyl substituent.
  • Comparison: Both lack the phenylpropanoic acid moiety but retain the imidazole ring. Bioactivity: These compounds act as thyrotropin-releasing hormone (TRH) analogues, highlighting the role of imidazole in neuroendocrine modulation. The target compound’s phenyl group may confer distinct target selectivity .

Angiotensin III Derivatives

  • Example: (2S)-2-{...}-3-phenylpropanoic acid (MW: ~1000 g/mol).
  • Comparison :
    • The target compound is simpler, lacking the extended peptide chain and cyclopentane groups seen in angiotensin derivatives.
    • Physicochemical Properties : Angiotensin III derivatives exhibit higher logP (5.18) and lower water solubility, whereas the target compound’s smaller size may improve bioavailability .

Structural and Functional Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Bioactivity Notes
Target Compound C₁₂H₁₆N₆O₃ 292.29 Imidazole, phenyl, carboxylic acid Potential enzyme inhibition or signaling (hypothesized)
His-His-OH C₁₂H₁₆N₆O₃ 292.29 Two imidazoles Antioxidant, metal chelation
DN-1417 C₁₄H₁₈N₄O₈ 370.32 Tricarboxylic acid, imidazole TRH analogue, neuroendocrine modulation
Angiotensin III Derivative C₄₆H₆₆N₁₂O₉ ~1000 Extended peptide, imidazole Vasoconstrictive, high logP

Research Findings and Gaps

  • Sirtuin Inhibition : A structurally related imidazole-containing compound (IC₅₀: 6,300–10,000 nM for Sirtuin 2) suggests possible enzyme-modulating roles for the target compound, though direct data are lacking .
  • Safety Data: Limited toxicological information exists; analogs like H-Trp-His-Trp-Leu-Gln-Leu-OH emphasize the need for detailed safety profiling .
  • Synthetic Challenges : and highlight methodologies for imidazole-containing compound synthesis, which could guide future optimization.

Biological Activity

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an imidazole ring and a phenylpropanoic acid backbone, which may contribute to its pharmacological properties.

The molecular formula of this compound is C12H16N4O3C_{12}H_{16}N_{4}O_{3}. Key physical properties include:

PropertyValue
Molecular Weight256.28 g/mol
Boiling Point737.6 °C
Density1.492 g/cm³
Refractive Index1.62
Flash Point399.9 °C

These properties suggest that the compound is stable at room temperature and may require specific conditions for handling and storage.

Antitumor Activity

Recent studies have indicated that compounds related to phenylpropanoic acids exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A notable study reported that certain derivatives demonstrated IC50 values in the nanomolar range against A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) cell lines, suggesting potent cytotoxic effects .

The mechanism through which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Compounds with similar structures have been shown to inhibit key enzymes involved in tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs) .

Case Studies

  • Study on Cytotoxicity : In a controlled laboratory setting, derivatives of this compound were tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with the most effective compounds exhibiting IC50 values significantly lower than standard chemotherapeutics .
  • In Vivo Studies : Animal models treated with analogs of this compound displayed reduced tumor sizes compared to control groups. These studies further confirmed the potential of this compound in cancer therapy .

Summary of Findings

The biological activity of this compound is promising, particularly in the context of cancer treatment. Its structural characteristics allow it to interact with biological systems effectively, leading to significant antitumor activity through various mechanisms.

Properties

IUPAC Name

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAUFHMAAVTODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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